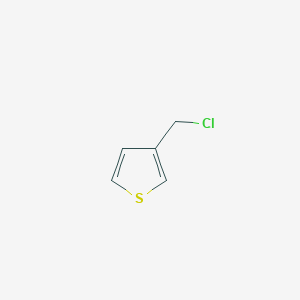
3-(Chloromethyl)thiophene
概要
説明
3-(Chloromethyl)thiophene is an organic compound with the molecular formula C(_5)H(_5)ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
作用機序
Target of Action
3-(Chloromethyl)thiophene is a chemical compound that is often used in the synthesis of various biologically active compounds . It is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various biologically active compounds . The compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It also exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various biologically active compounds with a wide range of applications in medicinal chemistry and material science .
生化学分析
Biochemical Properties
3-(Chloromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in halogenation and sulfonation reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, where the chlorine atom is replaced by other functional groups .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes in these organelles .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function. For instance, this compound may be localized to the nucleus, where it can influence gene expression and transcriptional activity .
準備方法
Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses chloromethyl methyl ether (ClCH(_2)OCH(_3)) and a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For instance, the reaction of thiophene with chloromethane in the presence of a catalyst can be optimized for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions: 3-(Chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield methylthiophene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Methylthiophene derivatives.
科学的研究の応用
3-(Chloromethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of sulfur-containing heterocycles and their biological activities.
類似化合物との比較
- 2-(Chloromethyl)thiophene
- 2,5-Dichlorothiophene
- 3-Bromomethylthiophene
Comparison: 3-(Chloromethyl)thiophene is unique due to the position of the chloromethyl group on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2-(Chloromethyl)thiophene, the 3-positioned compound may exhibit different reactivity patterns and selectivity in substitution reactions .
特性
IUPAC Name |
3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWFYAKOFXBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500084 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-23-8 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-chloro-3-(chloromethyl)thiophene?
A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial intermediate in synthesizing antifungal medications, notably Tioconazole and Sertaconazole. [, , ] This compound undergoes O-alkylation reactions with suitable imidazole derivatives, followed by salt formation, to yield these pharmaceutical compounds. [, ]
Q2: What synthetic methods are commonly employed to produce 2-chloro-3-(chloromethyl)thiophene?
A2: The research highlights two main methods for synthesizing 2-chloro-3-(chloromethyl)thiophene:
Q3: How does the structure of 2-chloro-3-(chloromethyl)thiophene influence its reactivity?
A3: The presence of the chloromethyl group (-CH2Cl) at the 3-position of the thiophene ring significantly influences the reactivity of 2-chloro-3-(chloromethyl)thiophene. [, , ] This group acts as an electrophile, making it susceptible to nucleophilic attack. [, , ] This reactivity is key for its use in O-alkylation reactions during the synthesis of Tioconazole and Sertaconazole. [, , ]
Q4: Are there any notable observations regarding the Friedel-Crafts reaction of 2,5-dichloro-3-(chloromethyl)thiophene?
A4: While the provided abstract doesn't detail the specifics, it highlights that 2,5-dichloro-3-(chloromethyl)thiophene exhibits unusual behavior in Friedel-Crafts reactions with benzene and alkylbenzenes. [] This suggests a distinct influence of the chlorine substituents on the thiophene ring's reactivity, potentially impacting its electronic properties and orientation during electrophilic aromatic substitution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


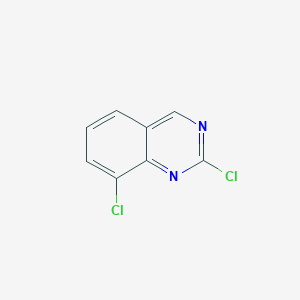
![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)
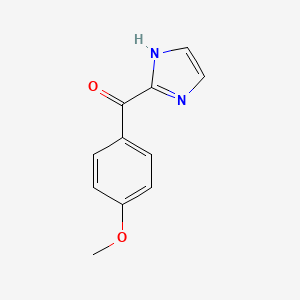
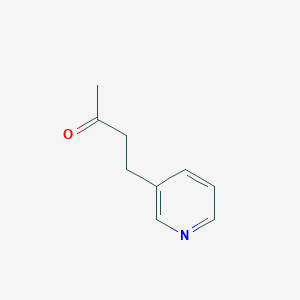
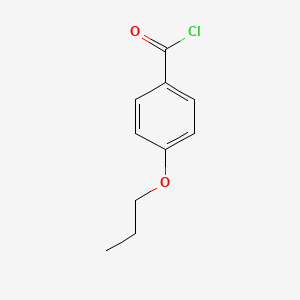
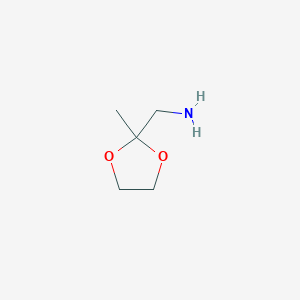

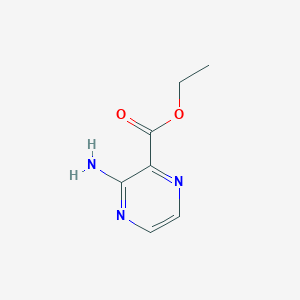
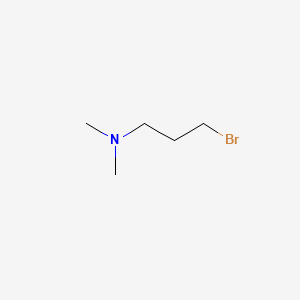
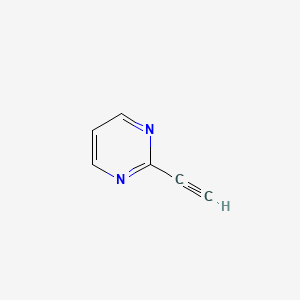
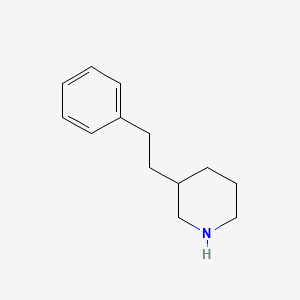
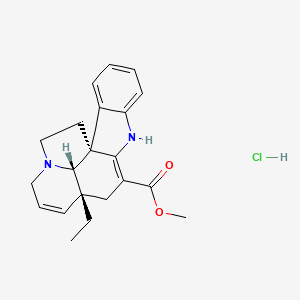
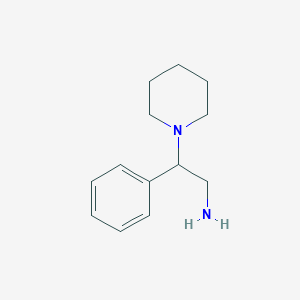
![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)
